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Introduction

The pVEC Cadherin-5 peptide is an 18-amino acid cell-penetrating peptide (CPP) derived from
the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5. Specifically, it
corresponds to amino acids 615-632 of the murine VE-cadherin sequence. pVEC has
garnered significant interest in the scientific and pharmaceutical communities for its ability to
efficiently traverse cell membranes and deliver a variety of cargo molecules into the cell interior.
This technical guide provides a comprehensive overview of the pVEC peptide, including its
sequence, structure, proposed mechanism of action, and relevant experimental protocols.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence of the pVEC peptide is LLIILRRRIRKQAHAHSK. It is
characterized by a hydrophobic N-terminal region, a central region rich in basic amino acids,
and a more hydrophilic C-terminal region. This amphipathic nature is crucial for its cell-
penetrating capabilities.
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Property Value Reference

Amino Acid Sequence LLIILRRRIRKQAHAHSK [1]

H-Leu-Leu-lle-lle-Leu-Arg-Arg-
Full Name Arg-lle-Arg-Lys-GIn-Ala-His- N/A
Ala-His-Ser-Lys-OH

Molecular Formula CosH177N37021 N/A
Molecular Weight 2209.68 g/mol N/A
Purity >95% (typically) N/A

Structural Characteristics

While a high-resolution crystal or NMR structure of the full pVEC peptide is not readily available
in the public domain, studies have elucidated key structural features that contribute to its
function.

Secondary Structure: The secondary structure of pVEC is thought to be flexible and dependent
on its environment. In aqueous solution, it likely exists in a random coil conformation. However,
upon interaction with the cell membrane, the amphipathic nature of the peptide may induce a
more ordered structure, such as an alpha-helix, which facilitates its insertion into the lipid
bilayer. Circular dichroism (CD) spectroscopy is a key technique used to study these
conformational changes.[2][3][4]

Key Structural Domains:

e N-Terminal Hydrophobic Domain (LLIIL): This region is critical for the peptide's interaction
with the hydrophobic core of the cell membrane.[5] Studies involving L-alanine substitutions
of these hydrophobic residues have shown a significant decrease in translocation efficiency,
highlighting the importance of this domain.

 Cationic Mid-section (RRRIRK): The positively charged arginine and lysine residues in this
region are thought to mediate the initial electrostatic interactions with the negatively charged
components of the cell membrane, such as phospholipids and proteoglycans.
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Mechanism of Cellular Uptake

The cellular uptake of pVEC is a complex process that is believed to occur through a receptor-
independent mechanism. Evidence suggests that both direct translocation and endocytotic
pathways may be involved.

Direct Translocation: Molecular dynamics simulations suggest a multi-stage process for direct
translocation:

» Adsorption: The cationic residues of pVEC initiate contact with the negatively charged cell
surface.

« Insertion: The hydrophobic N-terminus inserts into the lipid bilayer.

» Translocation: The peptide then traverses the membrane, potentially through the formation of
a transient pore or by inducing membrane destabilization.

Endocytosis: Studies have also shown that pVEC uptake can be patrtially inhibited by
endocytosis inhibitors, suggesting that endocytotic pathways can contribute to its
internalization. The involvement of endocytosis may be dependent on the cell type,
temperature, and the nature of any conjugated cargo.

Below is a diagram illustrating the proposed mechanism of pVEC membrane translocation
based on molecular dynamics simulations.
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Caption: Proposed mechanism of pVEC peptide translocation across the cell membrane.
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Signaling Pathways

The parent molecule, VE-cadherin, is a key component of endothelial adherens junctions and
Is involved in various signaling pathways that regulate cell-cell adhesion, vascular permeability,
and angiogenesis. However, the pVEC peptide itself, being a small fragment, is primarily
recognized for its cell-penetrating ability rather than direct involvement in these complex
signaling cascades. Its uptake mechanism is largely considered to be receptor-independent,
and there is currently limited evidence to suggest that pVEC alone triggers specific downstream
signaling events upon entering the cell. The primary focus of pVEC research is its utility as a
delivery vector.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of pVEC

A common method for synthesizing pVEC is through automated solid-phase peptide synthesis
(SPPS) using the Fmoc/tBu strategy.

Materials:

e Rink Amide resin

e Fmoc-protected amino acids

o Coupling reagents (e.g., HBTU, HOBt)

» N,N-Diisopropylethylamine (DIPEA)

» Piperidine in DMF (20%)

o Cleavage cocktail (e.g., TFA/TIS/H20)

e Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
e Ether

Protocol:

¢ Resin Swelling: Swell the Rink Amide resin in DMF.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine
in DMF.

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to
the deprotected resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

Washing: Wash the resin thoroughly with DMF and DCM.

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the
pVEC sequence.

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the
side-chain protecting groups using a cleavage cocktail.

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it
using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and
analytical HPLC.

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a general procedure for quantifying the cellular uptake of a fluorescently
labeled pVEC peptide.

Materials:

Fluorescently labeled pVEC (e.g., FITC-pVEC)

Cell line of interest (e.g., human aortic endothelial cells)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Flow cytometer
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Protocol:

o Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired
confluency.

o Peptide Incubation: Replace the culture medium with fresh medium containing the desired
concentration of FITC-pVEC. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

e Washing: Remove the peptide-containing medium and wash the cells multiple times with
cold PBS to remove non-internalized peptide.

o Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.
o Sample Preparation: Resuspend the cells in PBS and transfer them to flow cytometry tubes.

o Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the
fluorescence intensity of the FITC channel to quantify the amount of internalized peptide.

The following diagram illustrates a typical workflow for evaluating a pVEC-cargo conjugate.
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Caption: A generalized workflow for the development and testing of pVEC-cargo conjugates.
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Quantitative Data

The cellular uptake of pVEC has been quantified in various cell lines. The efficiency of
internalization can be influenced by factors such as the cell type, peptide concentration, and
the nature of the cargo.

Peptide ) Relative
. . Incubation
Cell Line Concentration . Uptake Reference
Time (h) .
(uM) Efficiency
Human Aortic
10 1 4
Endothelial Cells
Murine Brain
10 1 ++++
Endothelial Cells
Bowes
10 1 +++
Melanoma Cells
Triticale
Lower than
Mesophyll N/A N/A
Transportan

Protoplasts

Relative uptake efficiency is denoted by '+' signs for qualitative comparison.

Conclusion

The pVEC Cadherin-5 peptide is a potent cell-penetrating peptide with significant potential as a
vehicle for intracellular drug delivery. Its well-defined sequence, amphipathic nature, and
efficient, receptor-independent mechanism of uptake make it an attractive tool for researchers
and drug development professionals. A thorough understanding of its structural characteristics
and the protocols for its synthesis and evaluation are essential for harnessing its full
therapeutic potential. Further research into its precise interactions with the cell membrane and
potential for targeted delivery will continue to expand its applications in medicine and
biotechnology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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